molecular formula C15H21NO2S B8546577 N-tert-butyl-3-formyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide

N-tert-butyl-3-formyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide

Cat. No.: B8546577
M. Wt: 279.4 g/mol
InChI Key: HECCQKJIPVEBRO-UHFFFAOYSA-N
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Description

N-tert-butyl-3-formyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-formyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene ring, followed by the introduction of the formyl and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-formyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used for substitution reactions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the specific electrophile used.

Scientific Research Applications

N-tert-butyl-3-formyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-formyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The formyl and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-3-formyl-5,5-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate
  • N-tert-butyl-3-formyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H21NO2S

Molecular Weight

279.4 g/mol

IUPAC Name

N-tert-butyl-3-formyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide

InChI

InChI=1S/C15H21NO2S/c1-14(2,3)16-13(18)12-10(8-17)9-6-15(4,5)7-11(9)19-12/h8H,6-7H2,1-5H3,(H,16,18)

InChI Key

HECCQKJIPVEBRO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C1)SC(=C2C=O)C(=O)NC(C)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 131e (1.5 g, 6.0 mmol) in anhydrous THF (60 mL) cooled to −70° C. was added the solution of n-butyllithium (10.0 mL, 25 mmol, 2.5 Min hexane) over a period of five minutes. See FIG. 15. It was stirred at −70° C. for 6 h. DMF (1.3 g, 18.0 mmol) was added over a period of five minutes and the result mixture was stirred at room temperature overnight. It was then quenched with saturated NH4Cl (40 mL) and concentrated under reduced pressure. The residue was extracted with ethyl acetate (2×30 mL). The combined organic layer was dried over anhydrous Mg2SO4 and filtered. The filtrate was evaporated under reduced pressure to afford 131f as a yellow solid (1.34 g, 80%). MS-ESI: [M+H]+ 280.3
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.3 g
Type
reactant
Reaction Step Three
Name
Yield
80%

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